盐酸Drotaverine

描述

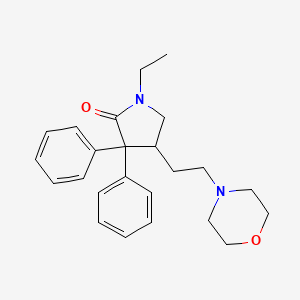

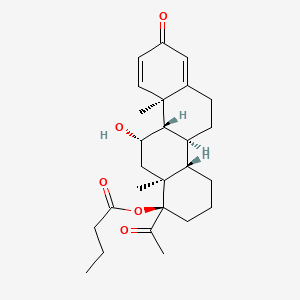

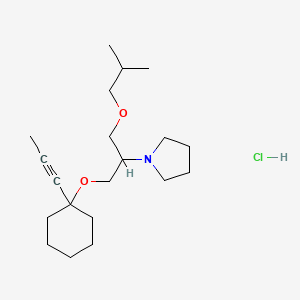

盐酸Drotaverine是一种苄基异喹啉衍生物,以其强大的解痉作用而闻名。它主要用于缓解胃肠道和泌尿生殖道平滑肌痉挛。 在结构上与罂粟碱相关,this compound是磷酸二酯酶-4的选择性抑制剂,从而导致平滑肌松弛 .

科学研究应用

盐酸Drotaverine具有广泛的科学研究应用:

化学: 它被用作研究磷酸二酯酶抑制剂的模型化合物。

生物学: 研究集中在其对平滑肌细胞的影响及其在细胞信号通路中的潜在作用。

医学: This compound广泛用于治疗平滑肌痉挛、痛经和其他痉挛性疾病的治疗作用

工业: 它用于配制各种医药产品,包括片剂和注射剂.

作用机制

盐酸Drotaverine通过抑制磷酸二酯酶-4发挥作用,该酶负责降解环腺苷酸(cAMP)。这种抑制导致cAMP水平升高,从而导致平滑肌松弛。 该化合物还降低了平滑肌细胞对钙离子的摄取,进一步促进了其解痉作用 .

类似化合物:

罂粟碱: 在结构上与this compound相关,但其解痉活性较弱。

溴化伐他胺: 用于类似适应症,但通过阻断乙酰胆碱受体起作用。

美贝维林: 另一种用于治疗肠易激综合征的解痉剂

This compound的独特性: this compound因其对磷酸二酯酶-4的选择性抑制而脱颖而出,与类似化合物相比,导致更强效和更持久的平滑肌松弛。 其独特的机制和更高的疗效使其成为许多治疗应用的首选 .

生化分析

Biochemical Properties

Drotaverine hydrochloride interacts with the enzyme phosphodiesterase 4 (PDE4). By inhibiting PDE4, it leads to elevated levels of cAMP, which results in smooth muscle relaxation . This interaction with PDE4 is the primary biochemical reaction that Drotaverine hydrochloride is involved in.

Cellular Effects

Drotaverine hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by causing smooth muscle relaxation . This relaxation is achieved through the inhibition of PDE4 and the subsequent increase in cAMP levels . This can impact cell signaling pathways and cellular metabolism, particularly in cells that contain smooth muscle.

Molecular Mechanism

The molecular mechanism of action of Drotaverine hydrochloride involves its binding to PDE4, inhibiting the enzyme’s activity . This inhibition prevents the degradation of cAMP, leading to increased levels of this molecule within the cell . The elevated cAMP levels then lead to the relaxation of smooth muscle cells .

Temporal Effects in Laboratory Settings

It is known that the drug has a fast response time, with effects observable within minutes of administration .

Dosage Effects in Animal Models

In animal models, Drotaverine hydrochloride has been shown to have a dose-dependent analgesic effect

Metabolic Pathways

Drotaverine hydrochloride undergoes extensive hepatic metabolism, which is its main route of elimination . It may also undergo biliary excretion to form conjugated metabolites .

Transport and Distribution

It is known that the drug is well absorbed after oral administration and is subject to first-pass metabolism .

Subcellular Localization

It is known that Drotaverine hydrochloride does not significantly influence the autonomic nervous system and does not penetrate into the central nervous system .

准备方法

合成路线和反应条件: 盐酸Drotaverine的合成涉及几个关键步骤:

氯甲基化: 邻乙氧基乙苯在三氯乙烯介质中,用盐酸和甲醛在氯化钙存在下进行氯甲基化,生成二乙氧基腈。

氰化: 使用界面催化法,用碘化钾、三乙胺和丙酮制备二乙氧基苄基氯。

二乙氧基苯乙酸的制备: 二乙氧基腈转化为二乙氧基苯乙酸。

缩合: 二乙氧基苯乙酸与二乙氧基胺缩合生成乙氧酰胺。

环化: 乙氧酰胺在氧氯化磷的作用下进行环化。

工业生产方法: this compound的工业生产遵循类似的合成路线,但规模更大,确保高产率和纯度。 该过程涉及严格的质量控制措施,以满足药品标准 .

反应类型:

氧化: this compound可以进行氧化反应,尽管这些反应在其典型应用中并不常见。

还原: 还原反应通常与this compound无关。

取代: 该化合物可以进行取代反应,特别是在强亲核试剂存在的情况下。

常用试剂和条件:

氧化剂: 可以使用温和的氧化剂,但具体条件取决于所需的产物。

亲核试剂: 强亲核试剂可以促进取代反应。

相似化合物的比较

Papaverine: Structurally related to drotaverine hydrochloride but less potent in its antispasmodic activity.

Valethamate Bromide: Used for similar indications but works by blocking acetylcholine receptors.

Mebeverine: Another antispasmodic agent used in the treatment of irritable bowel syndrome

Uniqueness of Drotaverine Hydrochloride: Drotaverine hydrochloride stands out due to its selective inhibition of phosphodiesterase-4, leading to more potent and prolonged smooth muscle relaxation compared to similar compounds. Its unique mechanism of action and higher efficacy make it a preferred choice in many therapeutic applications .

属性

IUPAC Name |

1-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-10,13-16,25H,5-8,11-12H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFLYOLJRKJYNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

985-12-6 | |

| Record name | Drotaverine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=985-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[7-(2-chloropyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-pyridin-2-ylmethanone](/img/structure/B1670895.png)